molecular formula C7H11FO B7961812 3-(Fluoromethyl)cyclohexan-1-one

3-(Fluoromethyl)cyclohexan-1-one

Cat. No.: B7961812
M. Wt: 130.16 g/mol
InChI Key: JDUQDQSDHBNEIE-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)cyclohexan-1-one is an organic compound characterized by a cyclohexane ring substituted with a fluoromethyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Fluoromethyl)cyclohexan-1-one can be achieved through several methods. One common approach involves the fluoromethylation of cyclohexanone. This process typically requires the use of fluoromethylating agents such as fluoroiodomethane, in the presence of a base like potassium carbonate, under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves scalable and cost-effective methods. A practical route includes the use of inexpensive starting materials and reagents, such as cyclohexanone and fluoroiodomethane, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Fluoromethyl)cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone can be reduced to form alcohols.

    Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Scientific Research Applications

3-(Fluoromethyl)cyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)cyclohexan-1-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Chloromethyl)cyclohexan-1-one
  • 3-(Bromomethyl)cyclohexan-1-one
  • 3-(Iodomethyl)cyclohexan-1-one

Uniqueness

3-(Fluoromethyl)cyclohexan-1-one is unique due to the presence of the fluoromethyl group, which imparts distinct electronic and steric properties. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-(fluoromethyl)cyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c8-5-6-2-1-3-7(9)4-6/h6H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUQDQSDHBNEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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